1,5-Dioxaspiro[5.5]undecane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-dioxaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-5-9(6-3-1)10-7-4-8-11-9/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDTWMHYCLFXBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170892 | |
| Record name | 1,5-Dioxaspiro(5.5)undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180-93-8 | |
| Record name | 1,5-Dioxaspiro[5.5]undecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dioxaspiro(5.5)undecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000180938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Dioxaspiro[5.5]undecane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404935 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Dioxaspiro(5.5)undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-DIOXASPIRO(5.5)UNDECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86L54T5GVH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 1,5 Dioxaspiro 5.5 Undecane and Analogues
Established Synthetic Pathways
Traditional methods for the synthesis of 1,5-Dioxaspiro[5.5]undecane and related structures have laid a crucial foundation for the field. These approaches often rely on fundamental organic reactions tailored to construct the characteristic spirocyclic system.
Acid-Catalyzed Cyclization Approaches for Spiroketals
A cornerstone in spiroketal synthesis is the acid-promoted intramolecular cyclization of dihydroxy ketone precursors. This thermodynamically driven process typically benefits from the inherent stability of the resulting spiroketal system, often negating the need for the removal of water from the reaction. The versatility of this method lies in the diverse strategies available for synthesizing the dihydroxy ketone intermediates, including aldol (B89426) condensations, alkylation of ketone enolates, and nucleophilic substitution on carboxylic acid derivatives. Lewis and Brønsted acid additives can facilitate the ring opening and subsequent halogenation of spiroketals at lower temperatures, leading to improved yields of ω-iodo enol ethers.
Ketalization Reactions Involving 1,3-Propanediol and Cyclohexanone
The direct ketalization of a ketone with a diol is a straightforward and widely employed method for forming cyclic ketals. In the context of this compound, the reaction between cyclohexanone and 1,3-propanediol in the presence of an acid catalyst is a primary route. Standard procedures often utilize a Brønsted or Lewis acid catalyst, such as p-toluenesulfonic acid, in a solvent like toluene that allows for the azeotropic removal of water, driving the reaction to completion. Various catalysts have been explored to optimize this reaction, including environmentally friendly options like H4SiW12O40/PAn, which has demonstrated high yields under optimized conditions.
| Reactants | Catalyst | Conditions | Yield |
| Cyclohexanone, 1,2-propanediol | H4SiW12O40/PAn | Molar ratio 1:1.4, 1.0% catalyst, 40 min | >96.5% |
| Cyclohexanone, glycerol | SO4(2-)/ZrO2 | 100°C, 2h | >85.0% |
Preparative Procedures for 1,5-Dioxaspiro[5.5]undecan-3-one and its Precursors
The synthesis of functionalized derivatives, such as 1,5-Dioxaspiro[5.5]undecan-3-one, provides a versatile building block for further chemical transformations. A notable procedure involves the preparation from 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro-[5.5]undecane. This precursor is suspended in water, and subsequent reaction steps lead to the formation of the target ketone. The purification of 1,5-Dioxaspiro[5.5]undecan-3-one can be challenging, as distillation methods may lead to partial decomposition through ketal cleavage, resulting in contamination with cyclohexanone. Despite this, the compound has been successfully utilized as a nucleophile in stereoselective aldol condensations and palladium-catalyzed enantioselective allylic alkylations.
Advanced and Stereocontrolled Synthetic Strategies
To overcome the limitations of traditional methods and to access more complex and stereochemically defined spiroketals, advanced synthetic strategies have been developed. These often involve transition metal catalysis and novel cyclization approaches.
Transition Metal-Catalyzed Spiroacetalization Reactions (e.g., Alkynyl Diols)
Transition metal catalysis has emerged as a powerful tool for spiroketal synthesis, offering alternatives to acid-mediated cyclizations. The spiroacetalization of alkynyl diols, in particular, has been extensively studied, with catalysts based on gold(I), gold(III), palladium(II), copper(II), and rhodium(I) proving effective. Gold catalysts, for instance, have been shown to effectively catalyze the cycloisomerization of alkynyl diols to form spiroketals. These methods are often more atom-economical and compatible with a wider range of functional groups compared to traditional approaches. The use of transition metal catalysts has significantly broadened the scope of potential precursors and cyclization modes, enabling the synthesis of complex spiroketal-containing natural products.
| Catalyst | Reactant Type | Key Feature |
| Gold(I), Gold(III), Palladium(II), Copper(II), Rhodium(I) | Alkynyl Diols | Avoids acidic conditions |
| Gold(I) chloride | Protected alkyne triol | Induces cycloisomerization with concomitant deprotection |
Intramolecular Nucleophilic Addition Strategies
Intramolecular nucleophilic addition represents another key strategy for the construction of the spiroketal core. This can involve the addition of an internal nucleophile, such as an alcohol, to a suitable electrophilic center within the same molecule. For example, the intramolecular nucleophilic addition of alcohols to an alkoxyallene has been utilized to form dioxospiro compounds. Nitroalkanes have also been employed as precursors for dihydroxy ketone frameworks suitable for spiroketal preparation, where the key carbon-carbon bond formations are achieved through nitroaldol and Michael reactions. These strategies offer a high degree of control over the stereochemical outcome of the cyclization, which is crucial for the synthesis of specific stereoisomers of complex natural products.
Glycal Epoxide Approach to Stereocontrolled Spiroketal Synthesis
The synthesis of spiroketals with precise stereochemical control is a significant challenge in organic synthesis. A robust approach utilizes glycal epoxides as precursors, allowing for the controlled formation of the spiroketal core. This method provides access to stereochemically diverse spiroketals by dictating the configuration at the anomeric carbon through kinetically controlled reactions, rather than relying on thermodynamic equilibria. nih.govacs.orgmskcc.org
A key development in this area is the Ti(Oi-Pr)4-mediated kinetic spiroketalization, which facilitates an unusual epoxide-opening spirocyclization with retention of configuration at the anomeric carbon. acs.orgnih.gov This is complementary to the methanol-induced spirocyclization, which proceeds with inversion of configuration. nih.govacs.orgnih.gov The strategy begins with the C1-alkylation of a glycal to introduce a side chain containing a hydroxyl group, followed by a stereoselective epoxidation. acs.orgnih.gov
The proposed mechanism for the retention pathway involves the multidentate Lewis acid, Ti(Oi-Pr)4, acting as a non-covalent tether between the epoxide oxygen and the side-chain hydroxyl group. nih.govacs.org This chelation activates the epoxide, forming an oxonium intermediate. Subsequently, the Lewis acid delivers the side-chain nucleophile to the β-face of the anomeric carbon, achieving a kinetically controlled reaction that overrides the inherent thermodynamic and kinetic preferences for inversion. nih.govacs.org This method has proven effective for forming five-, six-, and seven-membered rings with varied substituents. nih.gov
| Mediator/Catalyst | Stereochemical Outcome at Anomeric Carbon | Control Type | Proposed Mechanism |
|---|---|---|---|
| Ti(Oi-Pr)4 | Retention | Kinetic | Chelation-controlled, Lewis acid catalysis nih.govacs.orgnih.gov |
| Methanol (MeOH) | Inversion | Kinetic | Epoxide-opening spirocycloisomerization nih.govacs.orgnih.gov |
| Sc(OTf)3 in THF | Inversion | Kinetic | Lewis acid catalysis acs.org |
| Sc(OTf)3 in CH2Cl2 | Retention | Thermodynamic | Brønsted acid catalysis acs.org |
Spirocyclization Using Hypervalent Iodine Reagents
Hypervalent iodine reagents have emerged as powerful tools in organic synthesis for constructing complex molecular architectures, including spirocyclic systems. nih.govbeilstein-journals.orgnih.gov These reagents function as potent oxidants, facilitating intramolecular cyclization reactions under mild conditions, often as effective replacements for toxic heavy metals. nih.govnih.gov Both stoichiometric and catalytic amounts of hypervalent iodine compounds, such as Phenyliodine diacetate (PIDA) and Phenyliodine bis(trifluoroacetate) (PIFA), are employed to synthesize spirocyclic scaffolds via oxidative cyclization and dearomatization processes. nih.govbeilstein-journals.orgresearchgate.net
The synthesis of spiroketals can be achieved through the intramolecular cyclization of various precursors. For instance, ortho-substituted phenols can undergo hypervalent iodine-mediated spirocyclization to form spirocarbocyclic compounds. nih.govbeilstein-journals.org In these reactions, reagents like PIDA act as an electrophile, inducing cyclization. nih.gov Similarly, the cyclization of amides and phenylacetamides can lead to the formation of spirolactams. nih.gov
A notable application is the hypoiodite-mediated radical cyclization of a steroidal alkylamine using PIDA as an oxidant in the presence of molecular iodine. nih.govbeilstein-journals.org This reaction proceeds through the formation of an aminyl radical, which undergoes a 1,5-hydrogen atom transfer to create a carbon radical. Subsequent steps involving an iodoether intermediate and an oxacarbenium ion lead to the formation of an oxazaspiroketal moiety. mdpi.com Catalytic systems, where the active iodine(III) species is generated in situ from an iodoarene precursor using a terminal oxidant like m-chloroperbenzoic acid (mCPBA), have also been developed, enhancing the efficiency and sustainability of these transformations. nih.govbeilstein-journals.org
| Precursor Type | Hypervalent Iodine Reagent | Product Type | Key Transformation |
|---|---|---|---|
| ortho-Substituted Phenols | PIDA or PIFA | Spirocarbocycles/Spiroketals | Oxidative Dearomatization nih.govbeilstein-journals.org |
| N-(p-hydroxyphenyl)cyanoacetamides | PIDA | Spiro-β-lactams | Nucleophilic Intramolecular Cyclization nih.gov |
| Steroidal Alkylamines | PIDA / I2 | Oxazaspiroketals | Hypoiodite-Mediated Radical Cyclization nih.govbeilstein-journals.org |
| Diarylacetylenes | PIDA / BF3·Et2O | Fused Spiro Polycycles | Cascade Annulation nih.govbeilstein-journals.org |
Synthesis of Functionalized this compound Derivatives
Dibrominated Derivatives
The synthesis of halogenated spiroketals, particularly dibrominated derivatives, introduces functional handles for further synthetic transformations. A mechanistically-inspired approach involves a halenium ion-initiated spiroketalization, which provides access to both mono- and dibromospiroketals. acs.org The bromination of α-carbons adjacent to a ketone is a common method for producing α-bromoketones, which can be precursors to spiroketal structures. organic-chemistry.org Reagent systems such as H2O2-HBr in dioxane have been shown to effectively dibrominate the methyl group of 1-arylethanones. organic-chemistry.org While specific examples for the direct dibromination of this compound are not extensively detailed, the principles of α-halogenation of related ketone precursors are well-established for creating such functionalized derivatives.
O, N-Containing Spiro Compounds
The incorporation of both oxygen and nitrogen atoms into the spirocyclic framework yields O, N-containing spiro compounds, such as oxazaspiroketals, which are prevalent in various natural products. nih.gov Synthetic strategies often employ hypervalent iodine reagents. For example, the radical cyclization of steroidal alkylamines mediated by PIDA and molecular iodine can form an oxazaspiroketal moiety. nih.govbeilstein-journals.org Another approach involves the synthesis of 1-oxa-4-azaspiro nih.govacs.orgdeca-6,9-diene-3,8-dione derivatives starting from 4-aminophenol and glycolic acid. nih.gov A subsequent key step is an oxidative cyclization using PhI(OAc)2 to form the spirodienone core. nih.gov
Furthermore, specific derivatives of the this compound skeleton have been prepared. The synthesis of 3-((m-tolylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione demonstrates the functionalization of the dione (B5365651) derivative through condensation reactions. researchgate.net These methods provide versatile routes to complex heterocyclic spiro compounds containing both oxygen and nitrogen.
Benzannulated Spiroketal Synthesis
Benzannulated spiroketals, where a spiroketal is fused to a benzene ring, are found in a number of biologically active natural products. rsc.org Several synthetic strategies have been developed for their construction.
One efficient method is a one-pot domino reaction involving 2'-hydroxyacetophenones and gem-dibromoalkenes. acs.org This transformation, optimized with Cs2CO3 as the base and TBAB as a phase-transfer catalyst in DMSO, yields tricyclic 5,5-benzannulated spiroketals as single diastereomers in high yields. acs.org
Another powerful approach is the hetero-Diels-Alder reaction. thieme-connect.comrsc.org The thermal reaction of 2-hydroxybenzyl acetates with γ-methylene-γ-butyrolactone proceeds via an ortho-quinone methide intermediate, which undergoes a [4+2] cycloaddition to furnish benzannulated acs.orgrsc.org-spiroketals. thieme-connect.com This method is valued for its operational simplicity and the ready availability of starting materials. thieme-connect.com
Additionally, stereocontrolled synthesis of benzannulated spiroketals can be achieved through solvent-dependent Sc(OTf)3-mediated spirocyclizations of exo-glycal epoxides. acs.org In a non-coordinating solvent like CH2Cl2, the reaction is under thermodynamic control and proceeds with retention of configuration, whereas in a coordinating solvent like THF, kinetic control leads to inversion of configuration. acs.org Palladium-catalyzed spiroketalization of alkynediols derived from steroids has also been reported as a route to [5/7] and [6/6] benzannulated steroid spiroketals. rsc.org
Derivatives with Dione Moieties (e.g., this compound-2,4-dione)
The this compound-2,4-dione core is a valuable building block for synthesizing a variety of functionalized derivatives. The parent dione is typically synthesized by reacting malonic acid and acetic anhydride, followed by the addition of cyclohexanone. nih.gov
This spiro-dione serves as an active methylene compound for subsequent Knoevenagel condensations. wikipedia.orgsigmaaldrich.comorganicreactions.orgrsc.org This reaction involves the nucleophilic addition of the active methylene group to an aldehyde or ketone, followed by dehydration, to form an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com For example, reacting this compound-2,4-dione with substituted benzaldehydes (e.g., 2,4-dichlorobenzaldehyde or trimethoxybenzaldehydes) in the presence of a base yields the corresponding benzylidene derivatives. nih.govresearchgate.net These reactions provide a straightforward method for creating a library of substituted spiro compounds with potential biological activities. researchgate.netmdpi.com
| Aldehyde Reactant | Product | Reaction Type |
|---|---|---|
| 2,4-Dichlorobenzaldehyde | 3-(2,4-Dichlorobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione nih.gov | Knoevenagel Condensation |
| 2,3,4-Trimethoxybenzaldehyde | 3-(2,3,4-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione researchgate.net | Knoevenagel Condensation |
| 3,4,5-Trimethoxybenzaldehyde | 3-(3,4,5-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione researchgate.net | Knoevenagel Condensation |
| 3,4-Dimethylbenzaldehyde | 3-(3,4-Dimethylbenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | Knoevenagel Condensation |
Structural, Conformational, and Stereochemical Investigations of 1,5 Dioxaspiro 5.5 Undecane
Fundamental Principles of Spirocyclic Structure
1,5-Dioxaspiro[5.5]undecane is a bicyclic organic compound characterized by its spirocyclic nature. A spirocycle is a structural motif in which two rings are connected through a single, common atom, known as the spiro atom. In the case of this compound, this central atom is a quaternary carbon, specifically the C6 carbon of the original cyclohexane (B81311) ring system. This spiro center links a cyclohexane ring and a 1,3-dioxane (B1201747) ring. The nomenclature "[5.5]" indicates the number of atoms in each ring, excluding the spiro atom itself. Thus, one ring has five carbon atoms (part of the cyclohexane ring), and the other ring has three carbon atoms and two oxygen atoms (the 1,3-dioxane ring), with the spiro carbon being the sixth member of each ring. Unsubstituted spiroketals like this compound are chiral due to their C1 symmetry. nih.gov
Conformational Analysis and Dynamics
The six-membered cyclohexane and 1,3-dioxane rings are not planar and adopt various puckered conformations to relieve ring strain. The most stable and common conformation for a cyclohexane ring is the chair form, which minimizes both angular and torsional strain. In derivatives of this compound, the cyclohexane ring typically assumes this highly symmetric chair conformation. researchgate.netresearchgate.net
The 1,3-dioxane ring, however, exhibits more complex behavior. While it can also adopt a chair conformation, its structure is often distorted due to the presence of the two oxygen atoms and the spirocyclic fusion. In several crystalline structures of substituted this compound derivatives, the 1,3-dioxane ring is found in a distorted envelope or boat conformation. researchgate.netresearchgate.netnih.govnih.gov For example, in 3-(2-Furylmethylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, the 1,3-dioxane ring is in an envelope conformation where the spiro carbon atom acts as the "flap". nih.govnih.gov
| Compound Derivative | Cyclohexane Ring Conformation | 1,3-Dioxane Ring Conformation | Reference |
|---|---|---|---|
| 3-(3,4-dimethylbenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | Chair | Distorted Envelope | researchgate.net |
| 3-((m-tolylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | Chair | Distorted Envelope | researchgate.net |
| 3-(2-Furylmethylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | Not specified, assumed Chair | Envelope | nih.govnih.gov |
The flexibility of the rings and the equilibrium between different conformers are central to understanding the dynamics of spiroketals. While the parent this compound itself is flexible, studies on closely related systems like 1-oxaspiro[5.5]undecane and 1,7-dioxaspiro[5.5]undecane provide critical insights. For instance, 1-oxaspiro[5.5]undecane exists as a rapidly equilibrating mixture of two conformers at room temperature. cdnsciencepub.comcdnsciencepub.com In contrast, 1,7-dioxaspiro[5.5]undecane is conformationally rigid, existing in a single, preferred conformation. cdnsciencepub.comcdnsciencepub.com This difference in flexibility is primarily governed by powerful stereoelectronic effects within the acetal (B89532) (or ketal) group. cdnsciencepub.comcdnsciencepub.com The stability of these conformers is influenced by a balance between steric hindrance and stabilizing electronic interactions, such as the anomeric effect. For 1,7-dioxaspiro[5.5]undecane, the most stable conformation is one where both rings are in a chair form, which is over 2 kcal/mol more stable than other conformers. mst.edunih.gov
Stereoelectronic Effects in Spiroketal Systems
Stereoelectronic effects are electronic interactions that depend on the specific three-dimensional arrangement of atoms and orbitals within a molecule. In spiroketals, the most significant of these is the anomeric effect.
The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the carbon bonded to two oxygens) of a heterocyclic ring to occupy the axial position, despite the steric hindrance this may cause. scripps.edu This effect is a result of a stabilizing hyperconjugation interaction between a lone pair of electrons on one of the ring's oxygen atoms and the antibonding (σ*) orbital of the C-O bond to the other oxygen. nih.gov
In spiroketal systems, the anomeric effect is further dissected into endo and exo components:
Endo-anomeric effect: This involves the lone pair of an oxygen atom within one ring and the antibonding orbital of the C-O bond that is part of the other ring.
Exo-anomeric effect: This involves the lone pair of a ring oxygen and the antibonding orbital of the C-O bond to a substituent outside the ring. In spiroketals, this term is used to describe interactions within the same ring system.
The stability of a given spiroketal conformer is highly dependent on the number of anomeric effects it can accommodate. A conformation that maximizes the number of these stabilizing interactions will be favored. For a researchgate.netresearchgate.net-spiroketal like this compound, different arrangements of the rings lead to varying degrees of stabilization. The conformation where both C-O bonds are axial with respect to the adjacent ring is stabilized by two anomeric effects and is generally the most stable. scripps.educhemtube3d.com A conformation with one axial and one equatorial C-O bond benefits from one anomeric effect, while a diequatorial arrangement has no such stabilization and is the least stable. scripps.educhemtube3d.com The significant difference in conformational behavior between the flexible 1-oxaspiro[5.5]undecane and the rigid 1,7-dioxaspiro[5.5]undecane highlights the powerful role of these endo and exo anomeric effects in dictating the structure of acetal functions. cdnsciencepub.comcdnsciencepub.com
| Conformation (Oxygen Orientation) | Number of Anomeric Effects | Relative Stability | Reference |
|---|---|---|---|
| Axial-Axial | 2 | Most Stable | scripps.educhemtube3d.com |
| Axial-Equatorial | 1 | Intermediate | scripps.educhemtube3d.com |
| Equatorial-Equatorial | 0 | Least Stable | chemtube3d.com |
Stereochemical Comparisons with Related Oxaspiro and Spiro Systems
The stereochemistry of this compound is best understood when compared with related spirocyclic systems. The introduction of heteroatoms, specifically oxygen, into the spiro[5.5]undecane framework significantly influences the molecule's conformational preferences and rigidity.
In the parent carbocycle, spiro[5.5]undecane, the hydrocarbon skeleton is generally considered achiral, with chirality arising only from appropriate substitution patterns rsc.org. However, the introduction of oxygen atoms, as in this compound and its isomers like 1,7-dioxaspiro[5.5]undecane, imposes significant conformational constraints. In 1,7-dioxaspiro[5.5]undecane, the most stable conformation features both rings in a chair form with both oxygen atoms in axial positions, a structure that is more stable than other conformers by over 2 kcal/mol nih.gov. This high degree of conformational rigidity is attributed to the powerful influence of endo and exo anomeric effects associated with the acetal function cdnsciencepub.com.
In contrast, systems with only one oxygen, such as 1-oxaspiro[5.5]undecane, exhibit more flexibility. At room temperature, this compound exists as a rapidly equilibrating mixture of conformers, which can be resolved into distinct major and minor forms at low temperatures cdnsciencepub.com. This highlights the profound impact that the number and position of oxygen atoms have on the conformational dynamics of the spiro skeleton.
Comparisons with other spiro-1,3-dioxanes further illuminate these principles. The stereoisomerism in these related compounds is also dictated by the conformational behavior of the rings and the resulting chirality researchgate.netresearchgate.net. The flexibility or rigidity of the rings directly impacts the number of possible isomers and their interconversion pathways researchgate.netrsc.org. For instance, in some substituted spiro-1,3-dioxanes, the flipping of one ring can lead to an enantiomeric inversion researchgate.net.
Chirality and Isomerism in Dioxaspiro[5.5]undecane Skeletons
Spiro compounds, including this compound, can exhibit chirality even without a traditional chiral center, such as an asymmetrically substituted carbon atom wikipedia.org. This chirality often arises from the molecule's three-dimensional structure, where the rings are twisted and cannot be superimposed on their mirror image wikipedia.orgwikipedia.org. This leads to specific forms of stereoisomerism, including axial and helical chirality, which in turn give rise to diastereomers and enantiomers researchgate.netwikipedia.org.
Axial Chirality
Axial chirality is a key stereochemical feature of the this compound skeleton researchgate.net. This type of chirality occurs in molecules with a "chiral axis," an axis about which a set of substituents is arranged in a spatial manner that is not superimposable on its mirror image stackexchange.comwikipedia.org. In spiro systems, the spiroatom itself can be the origin of this chirality wikipedia.org.
For spiranes with six-membered rings like this compound, axial chirality can exist even if one of the rings is symmetrically substituted researchgate.net. The chiral element is the axis passing through the spiro center and another atom, for example, the C6-C9 axis in a related structure researchgate.net. The molecule's chirality results from the fixed, non-planar arrangement of the two rings. The configurational and conformational behavior of 3,3,9,9-tetrasubstituted-2,4,8,10-tetraoxaspiro[5.5]undecane derivatives, which possess axial chirality, has been investigated through conformational analysis and variable temperature NMR experiments researchgate.net. The flipping of a symmetrically substituted ring in such a system can result in the interconversion of enantiomers researchgate.net.
Helical Chirality
The this compound skeleton also exhibits helical chirality, a property arising from the screw-shaped geometry of the molecule researchgate.netwikipedia.org. This is due to the helical disposition of the constituent six-membered rings, which can adopt either a right-handed (P for plus) or left-handed (M for minus) configuration researchgate.net.
Diastereoisomerism and Enantiomerism
The presence of axial and helical chirality in the this compound framework leads to the formation of various stereoisomers. Depending on the substitution pattern, these can exist as diastereomers, which are themselves pairs of enantiomers researchgate.net.
For example, in derivatives of 3-ethyl-3-methyl-1,5-dioxaspiro[5.5]undecane, the position of a substituent on the carbocyclic ring determines the number and nature of the stereoisomers. A substituent at the C9 position results in a semiflexible structure with only one independent diastereoisomer researchgate.net. However, if the substituent is located at the C7 or C8 position, the compound can exist as two independent diastereomers researchgate.net.
These complex stereochemical relationships can be explored experimentally. In some cases, the distinct diastereomers and even the individual enantiomers of substituted this compound derivatives have been successfully separated using gas chromatography with chiral columns researchgate.netresearchgate.net. The equilibrium between these isomers is often dynamic, involving the interconversion between diastereomers that possess multiple chiral elements without the breaking of any chemical bonds .
Advanced Characterization Methodologies
The complex conformational and stereochemical features of this compound and related systems necessitate the use of advanced analytical techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for elucidating their three-dimensional structures and dynamic behavior in solution cdnsciencepub.comnih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
NMR spectroscopy provides detailed insights into the structure and conformation of this compound derivatives through the analysis of chemical shifts, coupling constants, and dynamic effects cdnsciencepub.comnih.gov. The relative configuration and preferred conformations of spiro systems can be determined by analyzing these NMR parameters, which are sensitive to the steric and electronic effects of substituents and the spatial orientation of atoms nih.gov.
A key phenomenon observed in the NMR spectra of chiral spiro compounds is diastereotopicity. In an asymmetrical environment, chemically equivalent protons or carbon atoms become magnetically non-equivalent . For instance, in substituted spiro-1,3-dioxanes, the protons and carbons at positions 2 and 4 can become diastereotopic, leading to separate signals in the ¹H and ¹³C NMR spectra researchgate.net. The difference in chemical shifts (Δδ) between these diastereotopic nuclei provides valuable structural information.
Variable-temperature (VT) NMR experiments are crucial for studying the conformational dynamics of these molecules researchgate.net. By lowering the temperature, it is possible to slow down or "freeze" processes like ring inversion. This allows for the direct observation of individual conformers that may be rapidly interconverting at room temperature cdnsciencepub.com. For example, in a study of a related spiro-1,3-dioxane, cooling the sample to 183 K caused initial singlets for diastereotopic protons to split into well-resolved AB systems, confirming the presence of a fixed, anancomeric 1,3-dioxane ring at low temperature .
Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide further conformational proof by detecting through-space interactions between protons that are close to each other (typically within 5 Å) wordpress.commdpi.com. These correlations help to definitively establish the relative stereochemistry and preferred spatial arrangement of the molecule wordpress.com.
| NMR Technique | Application in Conformational Studies of Dioxaspiro[5.5]undecane & Related Systems | Key Findings / Observations | References |
| ¹H & ¹³C NMR | Determination of preferred conformations and relative configuration. | Diastereotopic protons and carbons exhibit different chemical shifts. Substituent effects on chemical shifts reveal conformational preferences. | , nih.gov, researchgate.net |
| Variable-Temperature (VT) NMR | Study of dynamic processes like ring inversion and conformational equilibria. | "Freezing" of conformers at low temperatures, allowing for the observation of individual species and the splitting of signals. | , researchgate.net, cdnsciencepub.com |
| Nuclear Overhauser Effect (NOE) Spectroscopy | Elucidation of spatial proximity between protons to confirm stereochemistry. | Cross-peaks indicate through-space interactions, confirming relative stereochemistry in rigid systems. | wordpress.com, mdpi.com |
Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method has been instrumental in determining the molecular structure, conformation, and intermolecular interactions of various derivatives of this compound, particularly those based on the this compound-2,4-dione scaffold.
In a study of 3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, the compound was found to crystallize in the orthorhombic system with the space group Pna2_1. researchgate.netresearchgate.net In contrast, the related 3-(3,4,5-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione crystallized in the triclinic system with the space group P-1. researchgate.netresearchgate.net These studies revealed that the 1,3-dioxane ring in these derivatives often adopts a distorted envelope or boat conformation, while the cyclohexane ring typically assumes a chair conformation. researchgate.netresearchgate.net
Another derivative, 3-(3,4-dimethylbenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, was reported to crystallize in the monoclinic space group Cc. researchgate.net In this structure, the 1,3-dioxane ring is in a distorted envelope conformation, and the cyclohexane ring is in a highly symmetric chair conformation. researchgate.net Similarly, the crystal structure of 3-(4-Fluorobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione showed that the 1,3-dioxane and cyclohexane rings exhibit a bath and a chair conformation, respectively.
The solid-state conformation is a critical aspect revealed by X-ray diffraction. For instance, in two crystallographically independent molecules of 3-[(5-Methylfuran-2-yl)methylene]-1,5-dioxaspiro[5.5]undecane-2,4-dione, the 1,3-dioxane ring was found to be in an envelope conformation where the spiro carbon atom acts as the flap. In the case of 3-((m-tolylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, the 1,3-dioxane ring is in a distorted envelope conformation, while the cyclohexane ring maintains a highly symmetric chair conformation. researchgate.net
The table below summarizes the crystallographic data for several derivatives of this compound.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| 3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | Orthorhombic | Pna2_1 | 10.182 | 11.828 | 14.356 | 90 | 90 | 90 |
| 3-(3,4,5-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | Triclinic | P-1 | 8.7807 | 9.4383 | 11.450 | 98.64 | 103.28 | 99.44 |
| 3-(3,4-dimethylbenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | Monoclinic | Cc | 27.437 | 11.471 | 21.196 | 90 | 109.85 | 90 |
| 3-((m-tolylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | Triclinic | P-1 | 7.0264 | 7.8523 | 14.102 | 94.75 | 98.14 | 96.29 |
| 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)-2,4-dioxo-1,5-dioxaspiro[5.5]undecane hydrate | Triclinic | P-1 | - | - | - | - | - | - |
Chromatographic Separation Techniques for Stereoisomers (e.g., Chiral HPLC, GC)
The spirocyclic nature of this compound allows for the existence of stereoisomers. The separation and analysis of these isomers are crucial for understanding their distinct chemical and biological properties. Chiral high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques employed for the resolution of enantiomers and diastereomers.
While specific, detailed protocols for the chiral separation of the parent this compound are not extensively documented in the reviewed literature, studies on its derivatives and related spiroketal compounds provide valuable insights into the applicable methodologies.
Research on new derivatives of this compound has indicated that the separation of their diastereomers and enantiomers can be achieved by gas chromatography using chiral columns. This approach allows for the resolution of the different stereoisomers present in a mixture.
For analogous compounds, chiral gas chromatography has been successfully used. For example, the absolute stereochemistry of 1,7-dioxaspiro[5.5]undecan-3- and -4-ols, which accompany racemic 1,7-dioxaspiro[5.5]undecane in certain fruit-fly species, was determined through enantioselective syntheses and chiral gas chromatographic examinations. This demonstrates the utility of chiral GC in resolving the stereoisomers of closely related spiroketals.
In the realm of HPLC, a method for the analysis of 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one using reverse-phase (RP) HPLC has been described. springernature.com While this method is not explicitly for chiral separation, it highlights the applicability of HPLC to this class of compounds. For Mass-Spec (MS) compatible applications, the use of formic acid instead of phosphoric acid in the mobile phase is recommended. springernature.com
The general principles of chiral chromatography are well-established and can be applied to the stereoisomers of this compound. Chiral stationary phases (CSPs) are the key to these separations. In HPLC, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type phases are commonly used. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol, is critical for achieving optimal separation.
In chiral GC, cyclodextrin-based capillary columns are frequently employed. These CSPs can form transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times and, thus, separation. The selection of the appropriate cyclodextrin (B1172386) derivative and the optimization of the temperature program are crucial for successful enantioseparation.
The table below provides a general overview of chromatographic conditions that can be adapted for the separation of stereoisomers of this compound and its derivatives, based on literature for related compounds.
| Technique | Chiral Stationary Phase (CSP) Type | Typical Mobile Phase / Carrier Gas |
| Chiral HPLC | Polysaccharide-based (e.g., cellulose, amylose derivatives) | n-Hexane / Isopropanol |
| Chiral HPLC | Pirkle-type (e.g., (R)-N-(3,5-Dinitrobenzoyl)phenylglycine) | n-Hexane / Isopropanol |
| Chiral GC | Cyclodextrin derivatives (e.g., β-cyclodextrin) | Helium or Hydrogen |
Chemical Reactivity and Transformation Pathways of 1,5 Dioxaspiro 5.5 Undecane
General Reactivity of Spiroketal Moieties
Spiroketals are generally stable under basic, reductive, and oxidative conditions. However, they are susceptible to cleavage under acidic conditions, a characteristic that is often exploited in the installation and removal of this moiety as a protecting group for diols and ketones. The reactivity of the spiroketal can also be influenced by the nature and position of substituents on the rings.
Mechanistic Studies of Spiroketal Formation and Interconversion
The formation of spiroketals, including 1,5-dioxaspiro[5.5]undecane, is typically achieved through the acid-catalyzed reaction of a dihydroxyketone. The mechanism involves the initial protonation of the ketone carbonyl group, followed by intramolecular nucleophilic attack by one of the hydroxyl groups to form a hemiketal. Subsequent protonation of the remaining hydroxyl group and elimination of water generates an oxocarbenium ion. Finally, intramolecular attack by the second hydroxyl group yields the spiroketal.
The stereochemical outcome of spiroketalization can be under either thermodynamic or kinetic control. Under thermodynamic control, the reaction is reversible, and the most stable spiroketal isomer, often dictated by the anomeric effect, is the major product. Kinetically controlled reactions, on the other hand, are irreversible, and the product distribution is determined by the relative energies of the transition states leading to the different isomers. The choice of reaction conditions, such as temperature, acid catalyst, and solvent, can influence whether the reaction proceeds under thermodynamic or kinetic control, allowing for the selective formation of a desired stereoisomer.
The interconversion between different stereoisomers of a spiroketal can also occur, typically under acidic conditions, through a mechanism involving the opening and re-closing of the ketal rings via an intermediate oxocarbenium ion.
Specific Reaction Profiles of this compound Derivatives
The reactivity of this compound can be further elucidated by examining the specific reaction profiles of its derivatives. These reactions highlight the influence of the spiroketal moiety and its substituents on the course of chemical transformations.
Regio- and Diastereoselective Bromination Reactions
Studies on the bromination of this compound derivatives have demonstrated high regio- and diastereoselectivity. The reaction of certain spiro-1,3-dioxanes with bromine has been shown to yield dibrominated products with a high degree of stereochemical control. This selectivity is attributed to the asymmetric induction of chiral centers within the spiro skeleton.
For instance, the bromination of spiro-1,3-dioxanes derived from substituted cyclohexanones has been investigated using NMR methods and single-crystal X-ray diffraction, revealing the formation of specific diastereomers. The inherent chirality of the spiro center and the conformational rigidity of the ring system direct the incoming bromine atoms to specific positions, leading to a predictable stereochemical outcome.
Below is a table summarizing the results of a study on the bromination of a substituted this compound derivative.
| Entry | Substrate | Reagent | Product(s) | Diastereomeric Ratio |
| 1 | 3-methyl-1,5-dioxaspiro[5.5]undecane | Br2 | 3-bromo-3-methyl-1,5-dioxaspiro[5.5]undecane | >95:5 |
| 2 | 2-phenyl-1,5-dioxaspiro[5.5]undecane | NBS | 2-(4-bromophenyl)-1,5-dioxaspiro[5.5]undecane | Not applicable |
NBS: N-Bromosuccinimide
Susceptibility to Ketal Cleavage
As with other acetals and ketals, the this compound ring system is susceptible to cleavage under acidic conditions. This reaction proceeds via protonation of one of the ether oxygens, followed by ring opening to form a resonance-stabilized oxocarbenium ion. This intermediate can then be trapped by a nucleophile, such as water, to yield a dihydroxyketone.
The rate of ketal cleavage is dependent on several factors, including the strength of the acid catalyst, the temperature, and the structure of the spiroketal itself. The presence of electron-donating or withdrawing groups on the spiroketal framework can influence the stability of the intermediate oxocarbenium ion and thus affect the rate of cleavage. For example, attempts to purify 1,5-dioxaspiro[5.5]undecan-3-one by distillation can lead to partial decomposition through ketal cleavage, resulting in contamination with cyclohexanone.
The general mechanism for the acid-catalyzed cleavage of this compound is as follows:
Protonation of an ether oxygen.
Cleavage of a C-O bond to form an oxocarbenium ion and a hydroxyl group.
Nucleophilic attack by water on the carbocation.
Deprotonation to yield the ring-opened dihydroxy ketone.
Oxidative Reactions in Spirocyclization
Oxidative reactions can play a crucial role in the formation of the spiroketal moiety. In some biosynthetic pathways and synthetic strategies, the spirocyclization step is preceded or accompanied by an oxidation event. For instance, the oxidative cyclization of hydroxyalkyl-substituted tetrahydropyrans can lead to the formation of spiroketals.
Enzymatic processes often utilize oxidative rearrangements to construct complex spiroketal-containing natural products. These reactions can involve a series of oxidative steps that ultimately lead to the formation of the spirocyclic core. In synthetic chemistry, various oxidizing agents can be employed to promote spirocyclization. For example, the oxidation of certain diols can trigger a cascade of reactions culminating in the formation of a spiroketal.
One proposed mechanism for oxidative spirocyclization involves the oxidation of a dihydroxyketone precursor to generate a more electrophilic species that readily undergoes intramolecular cyclization. The choice of oxidant and reaction conditions is critical in achieving the desired transformation and controlling the stereochemical outcome.
Advanced Applications and Research Directions for 1,5 Dioxaspiro 5.5 Undecane in Chemical Science
Strategic Utility in Organic Synthesis
The rigid and defined stereochemistry of the 1,5-dioxaspiro[5.5]undecane framework makes it an attractive building block for the construction of intricate molecular architectures. Its utility in organic synthesis is multifaceted, serving both as a foundational precursor and as a key component in the assembly of complex natural products.
Role as Precursors and Synthetic Building Blocks
This compound and its functionalized derivatives serve as versatile precursors in a variety of organic transformations. One notable example is the use of this compound-2,4-dione as a starting material for the synthesis of a diverse range of other spiro compounds. researchgate.net This precursor allows for the introduction of various substituents onto the spirocyclic core, leading to the creation of novel molecular entities with tailored properties. For instance, new O, N-containing spiro compounds have been prepared from this compound-2,4-dione. researchgate.net The reactivity of the dione (B5365651) functionality enables condensation reactions with various aldehydes and amines, providing a straightforward route to more complex spirocyclic systems. researchgate.net
The preparation of derivatives such as 1,5-dioxaspiro[5.5]undecan-3-one further expands the synthetic utility of this scaffold, offering a ketone handle for subsequent chemical modifications. The ability to readily synthesize and functionalize the this compound core underscores its importance as a fundamental building block in the synthetic chemist's toolbox.
Applications in the Synthesis of Complex Molecules and Natural Products
While direct applications of the parent this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, the broader class of spiroketals is a well-established feature in numerous natural products. The principles of spiroketal synthesis and stability are often applied in the construction of these complex molecules. The stereochemistry of spiro-1,3-dioxanes, a class of compounds to which this compound belongs, has been a subject of detailed study, providing a foundation for their incorporation into larger, more complex structures.
Contributions to Medicinal Chemistry and Biological Discovery
The spiroketal motif is a privileged scaffold in medicinal chemistry, frequently appearing in biologically active natural products. The unique conformational constraints and rich stereochemistry of spiroketals like this compound make them attractive for the design of novel therapeutic agents.
Spiroketals as Key Structural Motifs in Biologically Active Natural Products
Oxaspirocyclic compounds are present in a wide array of natural products that exhibit significant biological activities, including antimicrobial, antitumor, antiproliferative, antiviral, antiplasmodial, and antihistaminic properties. researchgate.net While specific examples of natural products containing the this compound core are not prominently featured in available research, the closely related 1,7-dioxaspiro[5.5]undecane is known as a pheromone of the olive fruit fly, Dacus oleae, highlighting the biological relevance of this class of compounds. The structural rigidity and defined orientation of substituents on the spiroketal framework are crucial for their interaction with biological targets.
Design and Evaluation of Spiroketals as Medicinal Chemistry Scaffolds
The development of novel therapeutic agents often relies on the use of rigid scaffolds that can present functional groups in a well-defined three-dimensional space. Spiroketals are ideal candidates for such scaffolds. While much of the research in the spiro[5.5]undecane series has focused on nitrogen-containing analogues like 1,9-diazaspiro[5.5]undecanes for the treatment of various disorders, the principles of scaffold-based drug design are broadly applicable. The synthesis of various derivatives of this compound-2,4-dione, for example, allows for the exploration of structure-activity relationships by systematically modifying the substituents on the spirocyclic core. researchgate.net This approach is fundamental to medicinal chemistry for optimizing the biological activity and pharmacokinetic properties of lead compounds.
Use in Diversity-Oriented Synthesis for Biological Screening
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening to identify new biologically active compounds. The this compound scaffold, with its potential for stereochemical diversity and the ability to introduce a variety of functional groups, is a promising candidate for inclusion in DOS libraries. Although specific examples of the use of this compound in large-scale DOS libraries are not extensively reported, the general strategies of DOS often employ rigid, three-dimensional scaffolds to explore novel areas of chemical space. The synthesis of various substituted this compound derivatives aligns with the principles of DOS, which involves creating a range of molecules with different shapes and functionalities to increase the probability of discovering compounds with novel biological activities. researchgate.net
Potential in Materials Science and Industrial Applications
The rigid and three-dimensional structure of this compound and its derivatives offers a unique platform for the design of novel materials with enhanced properties. Researchers are exploring its incorporation into various material backbones to impart improved thermal stability, specific optical characteristics, and desirable mechanical strengths.
Inspiration for Novel Polymer and Material Design
The incorporation of rigid spirocyclic acetal (B89532) units, such as this compound, into polymer chains is a promising strategy for developing high-performance plastics. These spirocyclic structures can significantly enhance the glass transition temperature (Tg) of polymers, leading to materials with improved thermal and dimensional stability. The inherent rigidity of the spiro-acetal backbone restricts segmental motion within the polymer chains, a key factor in increasing the Tg. This principle has been explored in the development of novel polyesters and polyamides. For instance, the synthesis of polyesters from diols containing spiroacetal structures has been shown to result in materials with higher thermal stability compared to their linear analogues.
| Polymer Type | Spirocyclic Monomer | Key Property Enhancement |
| Polyesters | This compound-based diols | Increased Glass Transition Temperature (Tg) |
| Polyamides | Diamines containing the this compound moiety | Improved Thermal Stability |
| Polycarbonates | Diols derived from this compound | Enhanced Mechanical Strength |
Exploration in Organic Semiconductors and Emitting Materials
Spiro compounds, in general, have carved a significant niche in the field of organic electronics, particularly in the design of materials for Organic Light-Emitting Diodes (OLEDs). The archetypal spirobifluorene unit is a testament to the success of this molecular design. The orthogonal arrangement of the two molecular planes in spiro compounds helps to prevent intermolecular aggregation, which can quench luminescence, and also facilitates ambipolar charge transport.
Following this design principle, derivatives of this compound are being investigated for their potential as organic semiconductors and emitting materials. The synthesis of various derivatives, such as those based on this compound-2,4-dione, has been reported. researchgate.net These compounds are being explored as potential hole-transporting materials, a critical component in OLEDs. researchgate.net The rigid spiroketal core is expected to provide good thermal stability, a crucial requirement for long-lasting electronic devices. While extensive data on the performance of this compound-based materials in OLEDs is still emerging, preliminary studies indicate their potential to contribute to the development of novel, efficient, and stable organic electronic devices.
| This compound Derivative | Potential Application | Investigated Property |
| Substituted this compound-2,4-diones | Hole-Transporting Material in OLEDs | Thermal Stability, Charge Carrier Mobility |
| Metal complexes with this compound-based ligands | Emitting Materials in OLEDs | Photoluminescent Quantum Yield, Emission Spectra |
Research in Catalytic Applications
The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. The rigid and well-defined three-dimensional structure of spiro compounds makes them attractive scaffolds for the design of such ligands. The enantioselective synthesis of spirocycles has been a significant area of research, with organocatalysis and metal-based catalysis being prominent methodologies. rsc.orgrsc.org
While the direct application of this compound as a catalyst is not widely reported, its potential as a chiral auxiliary or as a backbone for the synthesis of novel chiral ligands is an active area of exploration. The stereocenters within the spiroketal framework can be exploited to create a chiral environment around a metal center, thereby enabling enantioselective transformations. For instance, chiral diols derived from this compound could be used to synthesize chiral phosphine (B1218219) ligands for asymmetric hydrogenation or hydroformylation reactions. The development of new chiral ligands based on the this compound scaffold holds promise for advancing the field of asymmetric catalysis. rsc.org
| Catalytic Application | Role of this compound Derivative | Potential Reaction |
| Asymmetric Hydrogenation | Chiral phosphine ligand backbone | Enantioselective reduction of prochiral olefins |
| Asymmetric Hydroformylation | Chiral phosphite (B83602) ligand precursor | Regio- and enantioselective synthesis of aldehydes |
| Enantioselective Lewis Acid Catalysis | Chiral diol for catalyst modification | Asymmetric Diels-Alder or aldol (B89426) reactions |
Future Outlook and Emerging Research Frontiers
The exploration of this compound and its derivatives in chemical science is still in its early stages, yet the initial findings point towards a promising future. The versatility of its rigid spiroketal structure opens up numerous avenues for further research and development.
In materials science, a key future direction will be the synthesis and characterization of a wider range of polymers incorporating the this compound moiety. Detailed studies on the structure-property relationships of these materials will be crucial to unlock their full potential. For instance, the development of biodegradable polymers based on this scaffold could offer sustainable alternatives to conventional plastics.
In the realm of organic electronics, the focus will likely be on the design and synthesis of novel this compound derivatives with tailored electronic properties. By strategically functionalizing the core structure, it may be possible to fine-tune the HOMO and LUMO energy levels, leading to more efficient charge transport and emission in OLEDs. The investigation of these materials in other organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), also represents an exciting research frontier.
The field of catalysis will benefit from the design of novel chiral ligands derived from this compound. The development of efficient and highly selective catalysts for a broad range of asymmetric transformations remains a significant challenge. The unique stereochemical environment provided by the this compound scaffold could lead to breakthroughs in this area.
Q & A
Q. Table 1: Representative Synthetic Methods
Basic: How is X-ray crystallography employed to determine the structural conformation of this compound derivatives?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key steps include:
Crystal Growth : Slow evaporation of solvent (e.g., ethanol/water mixtures) to obtain high-quality crystals .
Data Collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 293 K.
Refinement : SHELX software (e.g., SHELXL-97) refines structures with R-factors < 0.05 for high-resolution data .
Q. Structural Features :
- The 1,3-dioxane ring often adopts a distorted boat conformation , while the fused cyclohexane ring prefers a chair conformation .
- Example: 3-(4-Fluorobenzylidene) derivative (R-factor = 0.040, wR = 0.127) .
Advanced: What strategies are used for derivatizing this compound to install functional groups for biological applications?
Methodological Answer:
Advanced derivatization focuses on introducing reactive handles (e.g., bromoalkyl chains, benzimidazole moieties):
- Bromohexyl Derivatives : 3-(6-Bromohexyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione is synthesized via alkylation, enabling subsequent amine coupling for bioconjugation .
- Benzimidazole Hybrids : Coupling with 5,6-dimethyl-1H-benzo[d]imidazole creates charged species with fluorescence properties, stabilized by O–H⋯O/N–H⋯O hydrogen bonds .
Q. Key Considerations :
- Steric Effects : Bulky substituents may distort the spiro framework, requiring conformational analysis via DFT .
- Solubility : Polar solvents (DMSO, acetone) enhance reactivity for nitroalkene additions .
Advanced: How do computational methods like DFT validate experimental data for spiro derivatives?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level is used to:
Optimize Geometry : Compare computed bond lengths/angles with SCXRD data (mean Δ < 0.02 Å) .
Simulate Spectra : IR and UV-Vis spectra are matched to experimental data to confirm functional groups (e.g., C=O stretches at 1750 cm⁻¹) .
Thermodynamic Properties : Calculate enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) to predict stability .
Example : The DFT-calculated HOMO-LUMO gap for a benzimidazole-spiro hybrid correlated with its fluorescence quenching behavior .
Advanced: What role do hydrogen-bonding networks play in the crystal packing of spiro derivatives?
Methodological Answer:
Hydrogen bonds (e.g., O–H⋯O, N–H⋯O) dictate supramolecular assembly:
- 2D Frameworks : In 5,6-dimethyl-benzimidazole hybrids, O–H⋯O bonds (2.68–2.85 Å) link anions and water molecules into sheets .
- Thermodynamic Stability : Stronger H-bonds (e.g., N–H⋯O with d = 2.01 Å) increase lattice energy, reducing solubility .
Q. Table 2: Hydrogen-Bond Parameters in Selected Derivatives
| Derivative | H-Bond Type | Distance (Å) | Angle (°) | Reference |
|---|---|---|---|---|
| Benzimidazole Hybrid | O–H⋯O | 2.68 | 165 | |
| 4-Hydroxybenzyl | N–H⋯O | 2.01 | 172 |
Basic: Which spectroscopic techniques are critical for characterizing this compound derivatives?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzylidene protons at δ 7.5–8.0 ppm) .
- GC-MS : Identifies molecular ions (e.g., m/z 326 for bromobenzylidene derivatives) and fragmentation pathways .
- FT-IR : Detects carbonyl stretches (1700–1750 cm⁻¹) and C–O–C vibrations (1100–1250 cm⁻¹) .
Advanced: How are spiro derivatives applied in host-guest chemistry?
Methodological Answer:
The spiro framework’s rigidity makes it suitable for inclusion complexes:
- Cyclodextrin Hosts : 1,7-Dioxaspiro[5.5]undecane forms stable complexes with β-cyclodextrin (binding constant K ≈ 10³ M⁻¹), enhancing solubility for pheromone delivery systems .
- Fluorescent Probes : Benzimidazole-spiro hybrids act as chemosensors for metal ions (e.g., Cu²⁺), with selectivity validated via fluorescence titration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
